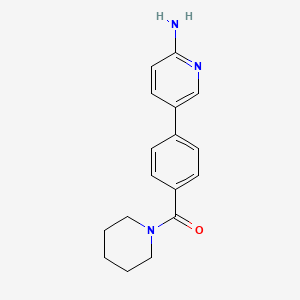

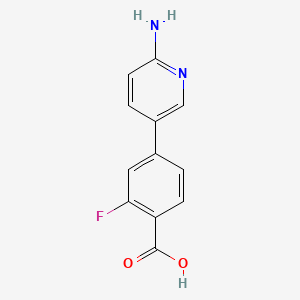

(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

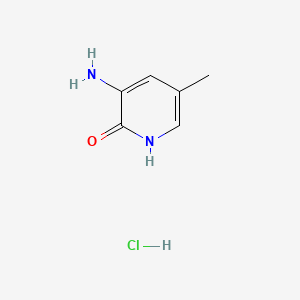

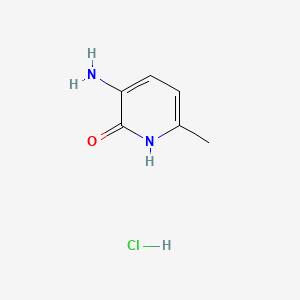

The compound “(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone” is a chemical compound that contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It is an organic compound that is part of a class of compounds known as phenylpiperidines . The compound is offered by Benchchem for CAS No. 1314987-03-5.

Applications De Recherche Scientifique

Pharmacological Evaluation and Antagonistic Properties

Research has identified derivatives of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone as selective antagonists for specific biological receptors, illustrating their potential in treating conditions such as pain. For instance, certain derivatives have been shown to act as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in animal models, indicating their relevance in pain management studies (Tsuno et al., 2017).

Anticancer Activity

Several studies focus on the synthesis of novel derivatives for anticancer applications. One such study synthesized (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives to explore their anticancer effects, particularly against leukemia cells. These compounds showed potential in inhibiting the growth of human leukemia cells at low concentrations, suggesting their utility in developing new anticancer therapies (Vinaya et al., 2011).

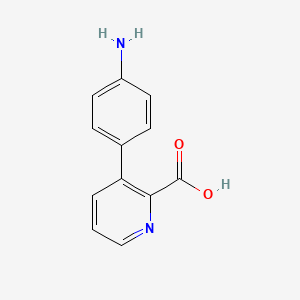

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as adducts involving piperidin-1-yl methanone, has been performed to understand their structural properties better. These studies provide insights into the molecular conformation, intermolecular interactions, and potential for forming stable crystal structures, which are crucial for the development of pharmaceutical agents (Revathi et al., 2015).

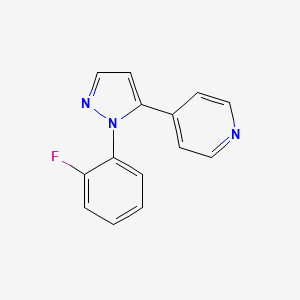

Antimicrobial Activity

Compounds based on the piperidine framework have been synthesized and evaluated for their antimicrobial properties. The synthesis of pyrazole derivatives incorporating piperidin-1-yl methanone showed significant antibacterial and antifungal activity, highlighting the potential of these compounds in developing new antimicrobial agents (Swarnkar et al., 2014).

Synthesis Techniques and Optimization

Research also delves into the synthesis and optimization of compounds containing the piperidin-1-yl methanone framework for various applications, including antitubercular activities. Such studies not only focus on the chemical synthesis routes but also evaluate the biological activity of the synthesized compounds, aiming to optimize their efficacy against diseases like tuberculosis (Bisht et al., 2010).

Propriétés

IUPAC Name |

[4-(6-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c18-16-9-8-15(12-19-16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXXYUYYGVPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718573 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone | |

CAS RN |

1314987-03-5 |

Source

|

| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)